![molecular formula C20H24N2O3S B4017752 3-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B4017752.png)
3-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide
Description
Synthesis Analysis
The synthesis of 3-Phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide involves complex chemical reactions, leveraging the principles of organic chemistry to form this compound. While the specific synthesis of this exact compound isn't directly cited in the available literature, similar compounds have been synthesized through reactions involving sulfonyl chlorides and amines, indicating a possible pathway for its synthesis. Such methods often involve stepwise reactions that ensure the formation of the desired butanamide derivatives through controlled conditions (Kamiński et al., 2016).
Molecular Structure Analysis
The molecular structure of 3-Phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide is characterized by its complex arrangement of atoms, including a butanamide backbone with phenyl and pyrrolidinylsulfonyl substituents. This configuration imparts unique physical and chemical properties to the molecule. Crystallography studies similar to those on related compounds highlight the importance of hydrogen bonding and π-π interactions in stabilizing the molecular structure, indicating that similar forces might be at play in the structure of 3-Phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide (Balu & Gopalan, 2013).
Chemical Reactions and Properties
Chemical reactions involving 3-Phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide are likely to be influenced by the reactivity of the butanamide group, as well as the sulfonyl and phenyl groups. The compound's ability to undergo various chemical transformations, including cyclization reactions and reactions with electrophiles, showcases its versatility in chemical synthesis (Yang et al., 2011).
Physical Properties Analysis
The physical properties of 3-Phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide, such as melting point, solubility, and crystalline structure, are crucial for its handling and application in various scientific endeavors. While specific data for this compound isn't provided, related compounds exhibit significant solubility in organic solvents and form stable crystalline structures, hinting at similar properties for 3-Phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide.
Chemical Properties Analysis
The chemical properties of 3-Phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide, including reactivity, stability, and potential for interaction with other molecules, are determined by its molecular structure. The presence of functional groups such as the butanamide, sulfonyl, and phenyl groups contribute to its chemical behavior in synthetic and biological systems. The compound's reactivity with nucleophiles and electrophiles, as well as its potential for participating in hydrogen bonding and π-π interactions, are of particular interest (Fadda et al., 2015).
properties
IUPAC Name |
3-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16(17-7-3-2-4-8-17)15-20(23)21-18-9-11-19(12-10-18)26(24,25)22-13-5-6-14-22/h2-4,7-12,16H,5-6,13-15H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCQJUKGZUMCSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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